

A Comparative Guide to Computational and Experimental NMR Chemical Shifts of Polynitropyrazoles

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Compound of Interest

Compound Name: *Methyl 1H-pyrazole-4-carboxylate*

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This guide provides a comprehensive comparison of computational methods for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of polynitropyrazoles, benchmarked against experimental data. Polynitropyrazoles are a class of nitrogen-rich heterocyclic compounds with significant applications in energetic materials and pharmaceuticals. Accurate prediction of their NMR spectra is crucial for structural elucidation, characterization, and understanding their chemical properties. This guide delves into the performance of various computational protocols, offering valuable insights for researchers in the field.

Data Presentation: Comparison of Calculated and Experimental NMR Chemical Shifts

The following tables summarize the experimental and calculated ^{13}C and ^{15}N NMR chemical shifts for a selection of polynitropyrazoles. The calculated values are primarily from a comprehensive study by Alkorta et al., which employed the Gauge-Invariant Atomic Orbital (GIAO) method with the B3LYP functional and the 6-311++G(d,p) basis set.

Table 1: Comparison of Experimental and Calculated ^{13}C NMR Chemical Shifts (in ppm) for Selected Polynitropyrazoles.

Compound	Carbon Atom	Experimental δ (ppm)	Calculated δ (ppm) (GIAO/B3LYP/6-311++G(d,p))
3,4-Dinitropyrazole	C3	146.2	148.1
C4	126.5	128.4	
C5	134.8	136.7	
3,5-Dinitropyrazole	C3	152.1	154.0
C4	115.3	117.2	
C5	152.1	154.0	
1-Nitropyrazole	C3	136.5	138.4
C4	111.4	113.3	
C5	130.6	132.5	
3,4,5-Trinitropyrazole	C3	145.0	146.9
C4	135.2	137.1	
C5	145.0	146.9	

Table 2: Comparison of Experimental and Calculated ^{15}N NMR Chemical Shifts (in ppm) for Selected Polynitropyrazoles.

Compound	Nitrogen Atom	Experimental δ (ppm)	Calculated δ (ppm) (GIAO/B3LYP/6-311++G(d,p))
3,4-Dinitropyrazole	N1	-168.0	-170.2
N2		-95.1	
N(NO ₂) at C3		-21.0	-22.5
N(NO ₂) at C4		-18.0	-19.8
3,5-Dinitropyrazole	N1	-159.0	-161.3
N2		-78.0	-80.1
N(NO ₂) at C3/C5		-23.0	-24.7
1-Nitropyrazole	N1	-35.0	-36.8
N2		-105.0	-107.1
N(NO ₂) at N1		-25.0	-26.9
3,4,5-Trinitropyrazole	N1	-150.0	-152.3
N2		-70.0	-72.1
N(NO ₂) at C3/C5		-20.0	-21.8
N(NO ₂) at C4		-15.0	-16.9

Performance of Alternative Computational Methods

While the GIAO/B3LYP/6-311++G(d,p) method provides good agreement with experimental data, other computational approaches have also been evaluated for nitrogen-containing aromatic compounds. A study comparing different protocols for ¹⁵N NMR chemical shift prediction found that the CPCM-OLYP/pcSseg-2 method showed a lower mean absolute deviation (MAD) of 5.3 ppm for a diverse set of nitrogenated aromatic compounds[1]. Another systematic investigation into DFT functionals for condensed nitrogen-containing heterocycles highlighted the OLYP functional as providing excellent agreement with experimental ¹⁵N NMR data[2]. These findings suggest that for specific applications requiring higher accuracy for ¹⁵N chemical shifts, exploring functionals like OLYP may be beneficial.

Experimental and Computational Protocols

Experimental Protocols: Synthesis and NMR Characterization

The experimental data cited in this guide were obtained from various studies on the synthesis and characterization of polynitropyrazoles. A general overview of the methodologies is provided below.

General Synthesis of Polynitropyrazoles:

The synthesis of polynitropyrazoles typically involves the nitration of a pyrazole precursor. For instance, 3,4-dinitropyrazole can be synthesized from pyrazole through a three-step process involving N-nitration, thermal rearrangement, and subsequent C-nitration. The reaction conditions, such as the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid), temperature, and reaction time, are crucial for controlling the degree and position of nitration. The final products are typically purified by recrystallization.

NMR Spectroscopy:

^1H , ^{13}C , and ^{15}N NMR spectra are recorded on high-resolution NMR spectrometers (e.g., 400 or 500 MHz). Deuterated solvents such as DMSO-d₆ or acetone-d₆ are commonly used. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS) for ^1H and ^{13}C NMR, and nitromethane for ^{15}N NMR. For ^{15}N NMR, due to the low natural abundance and smaller gyromagnetic ratio of the ^{15}N isotope, enriched samples or longer acquisition times may be necessary to obtain spectra with a good signal-to-noise ratio.

Computational Protocols: GIAO-DFT Calculations

The computational data presented were primarily generated using Density Functional Theory (DFT) with the Gauge-Invariant Atomic Orbital (GIAO) method.

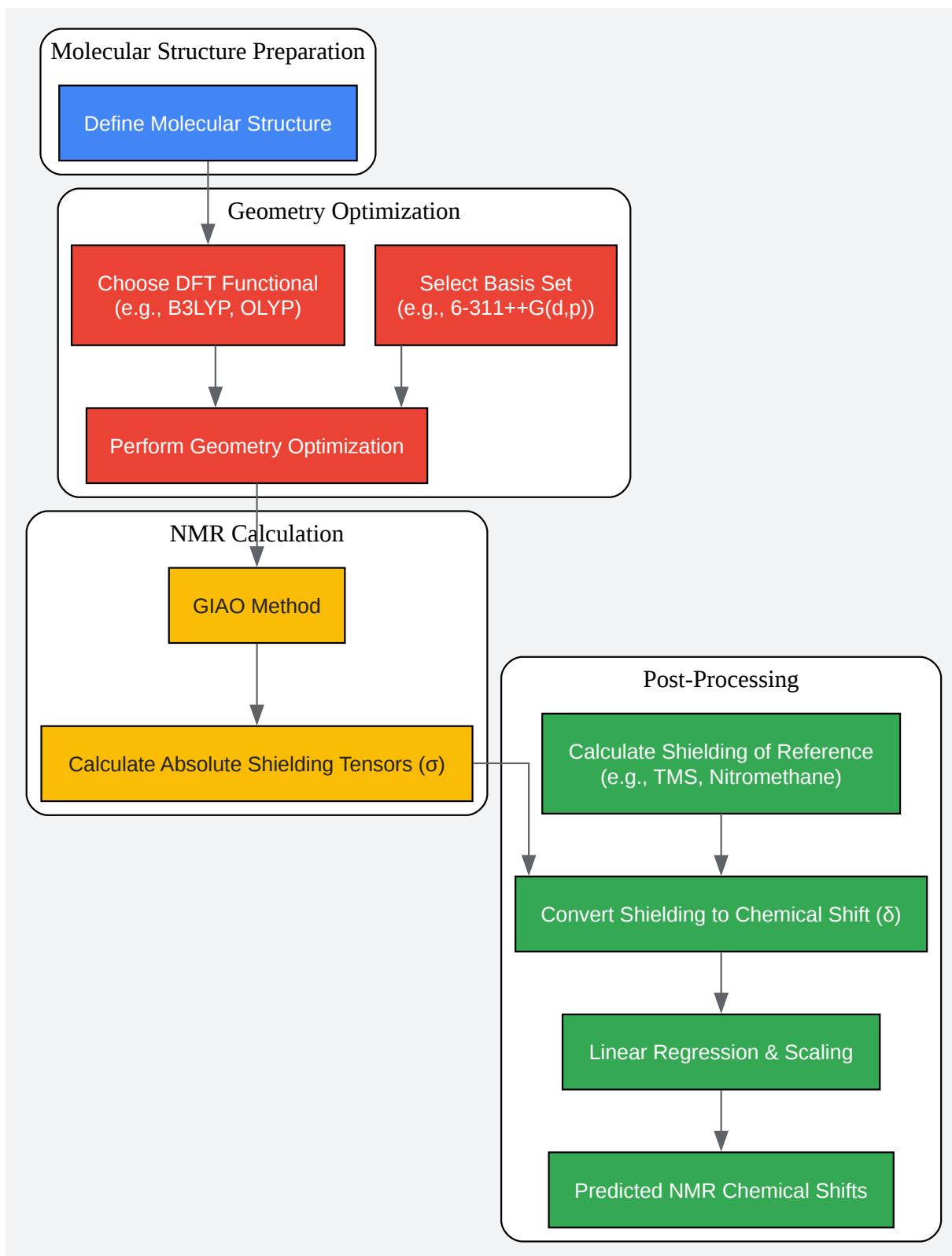
Workflow for Computational NMR Chemical Shift Prediction:

- **Geometry Optimization:** The first step involves the optimization of the molecular geometry of the polynitropyrazole. This is typically performed using a specific DFT functional (e.g.,

B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)).

- NMR Shielding Calculation: Once the optimized geometry is obtained, the NMR shielding tensors are calculated using the GIAO method with the same or a different functional and basis set.
- Conversion to Chemical Shifts: The calculated absolute shielding constants (σ) are then converted to chemical shifts (δ) using a reference compound, such as TMS for ^{13}C and nitromethane for ^{15}N , calculated at the same level of theory. The chemical shift is calculated using the formula: $\delta = \sigma_{\text{ref}} - \sigma_{\text{sample}}$.
- Scaling: To improve the agreement with experimental data, a linear regression analysis is often performed on a set of known compounds, and a scaling factor is applied to the calculated chemical shifts.

Mandatory Visualization

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Caption: Workflow for the computational prediction of NMR chemical shifts.

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References

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